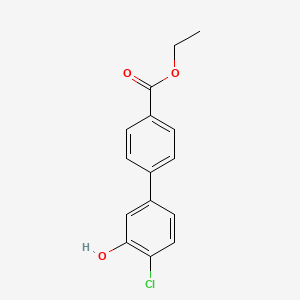![molecular formula C15H14ClNO2 B6381862 2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261956-60-8](/img/structure/B6381862.png)
2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (hereafter referred to as 2-CPP) is a synthetic compound with a wide range of applications. It is a white crystalline solid that is soluble in water and ethanol, and is commonly used in organic synthesis. 2-CPP is used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development.
科学的研究の応用
2-CPP has a wide range of applications in scientific research. It is used as an inhibitor of cyclooxygenase-2 (COX-2) and has been shown to be effective in the treatment of inflammation and other diseases. It is also used as an inhibitor of the enzyme glutathione S-transferase (GST). In addition, 2-CPP has been used in the study of protein-protein interactions, as well as in the study of enzyme kinetics.
作用機序
2-CPP works by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-CPP reduces the production of prostaglandins, which in turn reduces inflammation. 2-CPP also inhibits the enzyme glutathione S-transferase (GST), which is involved in the metabolism of toxins. By inhibiting GST, 2-CPP can reduce the toxicity of certain compounds.
Biochemical and Physiological Effects
2-CPP has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, and to inhibit the enzymes cyclooxygenase-2 (COX-2) and glutathione S-transferase (GST). In addition, 2-CPP has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. It has also been shown to reduce the production of nitric oxide (NO), which is involved in the regulation of blood pressure. Finally, 2-CPP has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response.
実験室実験の利点と制限
2-CPP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also easy to synthesize and purify, and can be stored for long periods of time without degradation. However, 2-CPP can be toxic in high concentrations, and should be handled with care. In addition, it is important to ensure that the purity of 2-CPP is high before use in experiments, as impurities can affect the results.
将来の方向性
There are a number of potential future directions for research involving 2-CPP. For example, further research into the mechanism of action of 2-CPP could lead to the development of more effective and specific inhibitors of COX-2 and GST. In addition, research into the effects of 2-CPP on other enzymes and biochemical pathways could lead to new therapeutic applications. Finally, research into the effects of 2-CPP on other physiological processes, such as blood pressure regulation, could lead to new therapeutic strategies.
合成法
2-CPP is synthesized by a two-step process. The first step involves the reaction of 2-chloro-4-nitrophenol with dimethylaminocarbonyl chloride in the presence of triethylamine. This reaction forms 2-chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol. The second step involves the purification of the product by recrystallization from ethanol. The final product is 2-CPP, which is a white crystalline solid with a purity of 95%.
特性
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16)14(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKLQBLRYPAATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686108 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261956-60-8 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

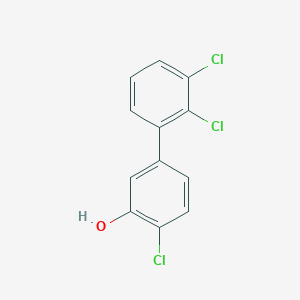



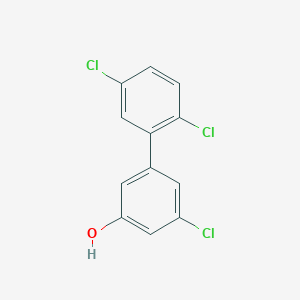
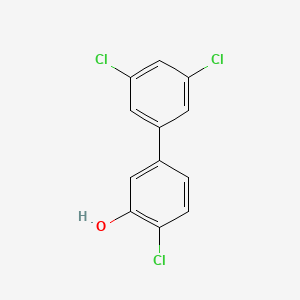
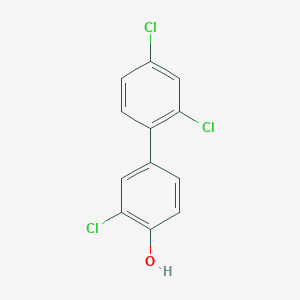


![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)
![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)
![2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381867.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)
